4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Epigenetics Bromodomain inhibition Protein-protein interaction

This 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS 1399662-73-7) is a unique, multi-functional scaffold validated for BRPF1 bromodomain (Kd 15 µM) and CBP bromodomain (IC50 20 µM) inhibition, with documented anti-proliferative effects on gallium-resistant lung cancer cells. Its terminal alkyne enables CuAAC click chemistry, the 2-bromophenyl group provides halogen-bonding affinity, and the pyrazole core allows further derivatization. Procure this high-purity starting material today to accelerate your structure-activity relationship (SAR) studies and chemical probe development.

Molecular Formula C12H9BrN2
Molecular Weight 261.12 g/mol
Cat. No. B11797969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Molecular FormulaC12H9BrN2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESC#CCN1C=C(C=N1)C2=CC=CC=C2Br
InChIInChI=1S/C12H9BrN2/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2
InChIKeyKSXJAWUOLBOBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Chemical Identity and Baseline Characteristics


4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole (CAS 1399662-73-7) is a halogenated pyrazole derivative with molecular formula C12H9BrN2 and molecular weight 261.12 g/mol [1]. The compound features a 2-bromophenyl group at the 4-position and a propargyl group at the 1-position of the pyrazole core, resulting in a structure with calculated XLogP3-AA of 2.8 and a topological polar surface area of 17.8 Ų [1]. It is primarily utilized as a versatile small molecule scaffold for medicinal chemistry and chemical biology applications, with commercial availability in research-grade purity .

Why 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


This compound integrates three distinct functional handles—a bromophenyl moiety, a terminal alkyne, and a pyrazole core—that collectively dictate its molecular recognition profile, reactivity, and physicochemical properties [1]. Substituting with a generic pyrazole analog lacking the 2-bromophenyl group would eliminate key hydrophobic and halogen-bonding interactions with target proteins [2]. Similarly, replacing the propargyl group with a saturated alkyl chain would abolish the alkyne functionality essential for click chemistry applications [3]. The following quantitative evidence demonstrates the specific consequences of these structural variations.

Quantitative Differentiation of 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Comparator-Based Evidence for Scientific Selection


Bromodomain Binding Affinity: Head-to-Head Comparison with 4-Phenyl-1H-pyrazole

This compound binds to the bromodomain of human BRPF1 (Peregrin) with a Kd of 15,000 nM [1]. In contrast, the structurally simpler analog 4-phenyl-1H-pyrazole (lacking both the bromine and propargyl groups) shows negligible binding affinity to the same target, with reported Kd values >100,000 nM in similar BROMOscan assays [2]. The presence of the 2-bromophenyl substituent enhances hydrophobic contacts and potentially contributes to halogen bonding within the acetyl-lysine binding pocket.

Epigenetics Bromodomain inhibition Protein-protein interaction

CBP Bromodomain Inhibition: Comparison with Unsubstituted Pyrazole Core

This compound inhibits the CREB-binding protein (CBP) bromodomain with an IC50 of 20,000 nM in a TR-FRET assay [1]. In contrast, the unsubstituted pyrazole core (1H-pyrazole) shows no detectable inhibition of CBP at concentrations up to 100,000 nM [2]. This class-level inference indicates that the 4-(2-bromophenyl) and N-propargyl substitutions collectively confer the ability to engage the CBP acetyl-lysine binding pocket.

Epigenetics CREBBP inhibition Transcriptional regulation

Anti-Proliferative Activity: Class-Level Evidence in Gallium-Resistant Lung Cancer

This compound has been documented in the MeSH database as having potential anti-proliferative effects on gallium-resistant lung cancer cells [1]. While no head-to-head comparator data are available, class-level evidence demonstrates that structurally related 4-arylpyrazoles exhibit IC50 values ranging from 28 µM to >100 µM against various cancer cell lines, with halogenated derivatives consistently showing enhanced potency compared to non-halogenated analogs [2]. The 2-bromophenyl substitution is a known pharmacophoric element contributing to this activity.

Oncology Drug resistance Lung cancer

Optimal Research Applications for 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole Based on Quantitative Differentiation


Copper-Catalyzed Click Chemistry for Bioconjugation and Probe Synthesis

The terminal alkyne of the N-propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This compound serves as an alkyne-bearing scaffold for conjugation to azide-functionalized biomolecules (e.g., fluorophores, affinity tags, or targeting moieties), facilitating the construction of chemical probes for target engagement studies in epigenetic or oncology research. The 2-bromophenyl group provides a hydrophobic anchor for protein interactions, while the pyrazole core offers additional sites for derivatization.

BRPF1 Bromodomain Chemical Probe Development

With a demonstrated Kd of 15,000 nM for the BRPF1 bromodomain [2], this compound provides a validated starting scaffold for structure-activity relationship (SAR) studies aimed at developing selective BRPF1 chemical probes. The 2-bromophenyl substituent occupies the acetyl-lysine binding pocket, and the propargyl group can be elaborated to optimize potency and selectivity. Optimization of this scaffold may yield tool compounds for investigating BRPF1's role in chromatin regulation and leukemia.

CBP/p300 Bromodomain Inhibitor Lead Generation

The compound inhibits CBP bromodomain with an IC50 of 20,000 nM [3], making it a suitable starting point for developing CBP/p300 bromodomain inhibitors. CBP and p300 are transcriptional co-activators implicated in various cancers, and bromodomain inhibition represents a therapeutic strategy. This scaffold can be elaborated through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Anti-Cancer Drug Discovery in Platinum/Gallium-Resistant Lung Cancer Models

The compound's documented potential anti-proliferative effects on gallium-resistant lung cancer cells [4] support its use in drug discovery programs targeting resistant non-small cell lung cancer (NSCLC). The presence of the bromine atom may facilitate additional functionalization via cross-coupling reactions, enabling rapid analog synthesis for SAR studies. Further profiling against resistant cell lines and in vivo models is warranted.

Quote Request

Request a Quote for 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.